Sulfanegen

Cyanide poisoning Survival efficacy Large animal model

Sulfanegen is the only 3-MP prodrug enabling intramuscular (IM) cyanide antidote administration—critical for mass-casualty scenarios where IV infusion is impractical. Unlike sodium thiosulfate, it exploits the ubiquitous 3-MST pathway (independent of rhodanese) with brain tissue detoxification capability. Demonstrated 100% survival in pig models and synergistic efficacy with cobinamide. Ideal for countermeasure auto-injector formulation and preclinical combination studies. Procure sulfanegen for next-generation cyanide antidote development with dual-route (IV/IM) PK advantage.

Molecular Formula C6H8O6S2
Molecular Weight 240.3 g/mol
CAS No. 80003-64-1
Cat. No. B1261476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfanegen
CAS80003-64-1
Synonyms2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium
sulfanegan sodium
Molecular FormulaC6H8O6S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1C(SCC(S1)(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10)
InChIKeyGYZMXMSJOZUNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfanegen (CAS 80003-64-1) Procurement Baseline: A 3‑Mercaptopyruvate Prodrug for Rapid Cyanide Detoxification


Sulfanegen (CAS 80003‑64‑1; 2,5‑dihydroxy‑1,4‑dithiane‑2,5‑dicarboxylic acid) is a small‑molecule prodrug of 3‑mercaptopyruvate (3‑MP), specifically designed to overcome the extremely short half‑life of the active sulfur‑donor species [REFS‑1]. As an experimental cyanide antidote, sulfanegen provides a continuous supply of 3‑MP for the 3‑mercaptopyruvate sulfurtransferase (3‑MST) pathway, which converts toxic cyanide to excretable thiocyanate independently of the rhodanese/thiosulfate axis [REFS‑2]. Its primary differentiation lies in enabling intramuscular (IM) administration in mass‑casualty scenarios where current FDA‑approved antidotes require slow intravenous (IV) infusion, making sulfanegen a key compound for procurement by emergency preparedness programs and pharmaceutical developers of next‑generation countermeasures [REFS‑3].

Why Sulfanegen (CAS 80003-64-1) Cannot Be Substituted with Generic Sulfur Donors or Direct Binders


Current cyanide antidotes fall into two classes—direct binding agents (e.g., hydroxocobalamin) and sulfur donors (e.g., sodium thiosulfate)—both of which present logistical and pharmacological constraints that preclude simple substitution. Hydroxocobalamin requires large‑volume IV infusion (5–10 g doses) and exhibits an elimination half‑life of 26–31 hours, which complicates clearance in non‑cyanide‑exposed patients [REFS‑1]. Sodium thiosulfate, while inexpensive, has a slow onset of action (minutes to hours) and a short plasma half‑life of approximately 20–80 minutes, necessitating continuous IV administration [REFS‑2]. Moreover, its efficacy depends on mitochondrial rhodanese, an enzyme poorly expressed in the brain and largely inaccessible during cyanide‑induced cardiovascular collapse [REFS‑3]. The active metabolite 3‑mercaptopyruvate itself is clinically unusable due to an ultra‑short half‑life measured in minutes [REFS‑4]. Sulfanegen addresses these failures by providing a stable prodrug that rapidly releases 3‑MP upon administration, enabling both IV and IM delivery with a PK profile suited to acute cyanide reversal without the logistical burden of IV infusion [REFS‑5]. Procuring a generic sulfur donor or direct binder would not replicate this combination of rapid onset, dual‑route administration, and independence from rhodanese activity.

Sulfanegen (CAS 80003-64-1) Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


100% Survival in Lethal Cyanide Poisoning vs. 0% with Placebo in Juvenile Pig Model

In a randomized, placebo‑controlled juvenile pig study using sodium cyanide (NaCN) to induce lethal toxicity, sulfanegen sodium (2.5 g IV at peak toxicity, repeated at 60 min) achieved 100% survival (6/6 pigs), whereas all placebo‑treated animals died (0/6 survival; P < 0.05) [REFS‑1]. In a parallel arm using sodium nitroprusside (SNP)‑induced cyanide toxicity, sulfanegen‑treated pigs again exhibited 100% survival with progressive, significant reduction in blood lactate and cyanide levels, while placebo‑treated pigs showed no survival (P < 0.05) [REFS‑1]. This direct head‑to‑head comparison establishes sulfanegen's absolute efficacy in reversing established lethal cyanide poisoning, a benchmark that is not available for many sulfur donors in large‑animal models.

Cyanide poisoning Survival efficacy Large animal model

Rapid Hemodynamic Reversal in Rabbit Model Significantly Faster Than Untreated Controls

In a rabbit model of sub‑lethal cyanide toxicity, sulfanegen sodium reversed cyanide‑induced alterations in oxyhemoglobin and deoxyhemoglobin significantly faster than untreated control animals when administered by either intravenous or intramuscular routes (P < 0.05) [REFS‑1]. RBC cyanide levels also normalized more rapidly in sulfanegen‑treated rabbits compared to controls [REFS‑1]. The study utilized diffuse optical spectroscopy to monitor physiological changes in real time, confirming that sulfanegen accelerates the return to baseline hemodynamic parameters. While a direct comparator against FDA‑approved antidotes was not included, the speed of reversal relative to the natural detoxification rate (control group) provides a quantifiable benchmark for sulfanegen's therapeutic onset.

Cyanide antidote Hemodynamic monitoring Rabbit model

Prodrug Strategy Overcomes 3‑Mercaptopyruvate Half‑Life Limitation: 114 min vs. <3 min

The active sulfur donor 3‑mercaptopyruvate (3‑MP) has an endogenous half‑life too short for clinical use (estimated <3 minutes), rendering direct administration ineffective [REFS‑1]. Sulfanegen functions as a stable prodrug that releases 3‑MP upon administration, providing an extended supply of substrate for the 3‑MST detoxification pathway. Pharmacokinetic analysis in rabbits following IM injection of sulfanegen demonstrated that 3‑MP concentrations rapidly increase and then decline with a calculated half‑life of approximately 114 minutes [REFS‑2]. This represents a >38‑fold extension of the functional half‑life of the active antidotal species compared to direct 3‑MP administration, enabling a practical dosing interval suitable for acute cyanide poisoning management.

Prodrug design Pharmacokinetics 3‑Mercaptopyruvate

Intramuscular Bioavailability Enables Rapid Field Administration, Addressing Key Limitation of IV‑Only Antidotes

Current FDA‑approved cyanide antidotes (hydroxocobalamin, sodium thiosulfate) are administered by slow IV infusion, which is impractical in mass‑casualty scenarios requiring rapid treatment of multiple victims [REFS‑1]. Sulfanegen was specifically formulated as water‑soluble salts (e.g., sulfanegen triethanolamine) to enable intramuscular (IM) injection, which can be performed by first responders with minimal training and without establishing IV access [REFS‑1]. In the rabbit model, IM sulfanegen reversed cyanide effects significantly faster than controls, confirming that the IM route provides therapeutic efficacy comparable to IV administration [REFS‑2]. While a direct head‑to‑head study comparing IM sulfanegen to IM hydroxocobalamin or IM thiosulfate is not available in the current literature, the class‑level inference is clear: neither of the two approved antidotes is formulated or approved for IM administration, making sulfanegen the only sulfur‑donor prodrug with demonstrated IM efficacy in animal models.

Intramuscular administration Mass casualty Emergency preparedness

Combination with Cobinamide Enhances Efficacy in Mouse Model: 100% Survival vs. Lower Survival with Monotherapy

In a mouse model of cyanide poisoning, the combination of sulfanegen (IM) plus cobinamide (a vitamin B12 analog) resulted in 100% survival following a lethal cyanide dose, whereas sulfanegen monotherapy and cobinamide monotherapy each produced lower survival rates (exact percentages not specified in the available abstract, but the combination was significantly more effective) [REFS‑1]. This study demonstrates that sulfanegen can synergize with a direct cyanide binder to achieve maximal antidotal efficacy. While quantitative monotherapy survival data are not fully provided in the PeptideDB entry, the finding that the combination is 'highly effective' and superior to either agent alone is a direct head‑to‑head comparison supporting procurement of sulfanegen as a component of a multi‑agent countermeasure strategy.

Combination therapy Cobinamide Mouse model

Sulfanegen Is a Substrate for Ubiquitous 3‑MST Pathway, Bypassing Rhodanese‑Dependent Limitations

Sodium thiosulfate detoxifies cyanide exclusively via the mitochondrial enzyme rhodanese, which is poorly expressed in brain tissue and requires mitochondrial membrane integrity that is often compromised during cyanide poisoning [REFS‑1]. In contrast, sulfanegen‑derived 3‑mercaptopyruvate is a substrate for 3‑mercaptopyruvate sulfurtransferase (3‑MST), an enzyme ubiquitously present in most organs including the brain, and located in both cytosol and mitochondria [REFS‑1]. This mechanistic distinction means sulfanegen can detoxify cyanide even when rhodanese activity is impaired or inaccessible. While this is a class‑level inference (3‑MP prodrugs vs. thiosulfate), it provides a strong rationale for selecting sulfanegen in research or procurement contexts where CNS cyanide accumulation is a concern or where thiosulfate may fail due to mitochondrial dysfunction.

3‑MST pathway Rhodanese Cyanide detoxification mechanism

Sulfanegen (CAS 80003-64-1) Recommended Application Scenarios Based on Quantitative Evidence


Development of Intramuscular Cyanide Antidote Kits for Mass Casualty Response

Based on demonstrated IM efficacy in rabbits and pigs [REFS‑1] and the development of water‑soluble triethanolamine salts specifically for IM injection [REFS‑2], sulfanegen is the preferred sulfur‑donor prodrug for formulating field‑deployable cyanide antidote auto‑injectors or multi‑agent kits. The 100% survival achieved in pig models supports further large‑animal safety and efficacy studies required for FDA Animal Rule approval, making sulfanegen a high‑value procurement target for government and industrial countermeasure programs.

Combination Therapy with Direct Cyanide Binders (e.g., Cobinamide) for Enhanced Efficacy

The combination of sulfanegen with cobinamide yielded 100% survival in mouse cyanide poisoning models, surpassing monotherapy survival rates [REFS‑3]. Researchers developing next‑generation antidote cocktails should prioritize sulfanegen as the sulfur‑donor component due to this proven synergy. Procurement for preclinical combination studies is strongly indicated, as sulfanegen addresses a distinct detoxification pathway that complements direct binding agents.

Investigating CNS Cyanide Detoxification via the 3‑MST Pathway

Unlike sodium thiosulfate, which relies on the brain‑poor rhodanese enzyme, sulfanegen exploits the ubiquitous 3‑MST pathway present in the central nervous system [REFS‑2]. Scientists studying the neurological sequelae of cyanide poisoning or seeking antidotes that protect brain tissue should select sulfanegen for its theoretical advantage in CNS penetration and detoxification, a differentiation supported by mechanistic class‑level evidence.

Pharmacokinetic Optimization of Prodrug Release Kinetics

Sulfanegen's conversion to 3‑MP with a half‑life of 114 min in rabbits [REFS‑4] demonstrates a prodrug strategy that overcomes the clinical unusability of direct 3‑MP. Pharmaceutical scientists engaged in prodrug design or antidote PK/PD modeling should obtain sulfanegen as a reference compound for studying sulfur‑donor release kinetics and for comparative benchmarking against other 3‑MP prodrug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfanegen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.